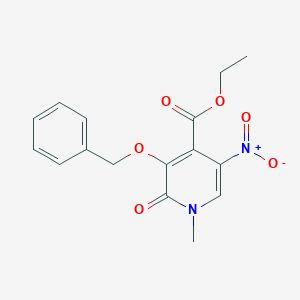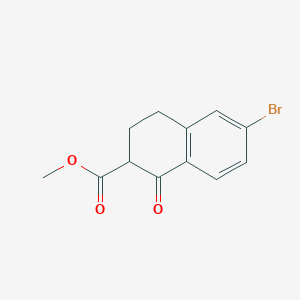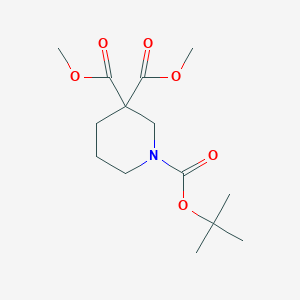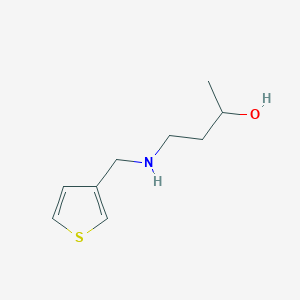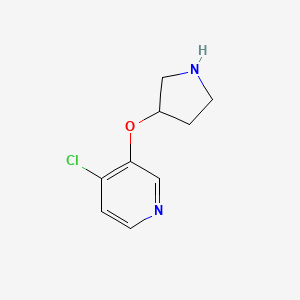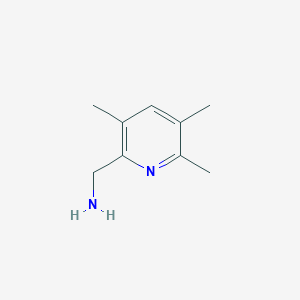
(3,5,6-Trimethylpyridin-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5,6-Trimethylpyridin-2-yl)methanamine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with three methyl groups at positions 3, 5, and 6, and a methanamine group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Trimethylpyridin-2-yl)methanamine typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2-chloromethyl-3,5,6-trimethylpyridine with ammonia or an amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(3,5,6-Trimethylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hypervalent iodine compounds can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(3,5,6-Trimethylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3,5,6-Trimethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- (5-methylpyridin-2-yl)methanamine
- (6-methylpyridin-3-yl)methanamine
- (3-chloropyridin-2-yl)methanamine
Uniqueness
(3,5,6-Trimethylpyridin-2-yl)methanamine is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 5, and 6 can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(3,5,6-trimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-6-4-7(2)9(5-10)11-8(6)3/h4H,5,10H2,1-3H3 |
InChI 键 |
NKAUAIGJWKFHEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1C)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13333555.png)
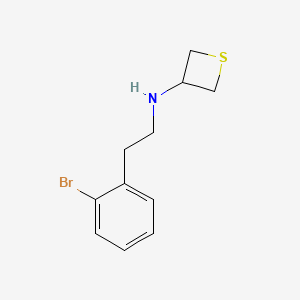
![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13333561.png)
![2-{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13333569.png)
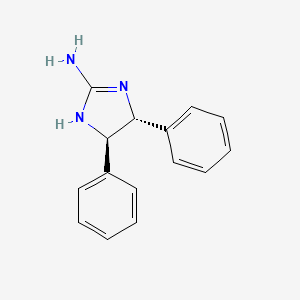

![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)
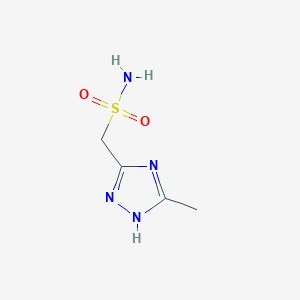
![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)
